molecular formula C15H14ClN5O2 B2709467 N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1203311-99-2

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2709467
CAS No.: 1203311-99-2
M. Wt: 331.76
InChI Key: DZPZYRPRHOLVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at position 1 and a carboxamide moiety at position 2. The pyrazole ring is linked via a carboxamide bridge to a 1,3,4-oxadiazole ring bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-9(2)21-7-6-12(20-21)13(22)17-15-19-18-14(23-15)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPZYRPRHOLVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a compound that belongs to the class of oxadiazoles and pyrazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN5OC_{13}H_{12}ClN_5O. The presence of both oxadiazole and pyrazole moieties contributes to its biological activity.

Biological Activity Overview

1. Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

Table 1: Biological Activities of Oxadiazole Derivatives

CompoundActivity TypeIC50 ValueReference
Compound AAntitumor0.65 µM
Compound BHDAC Inhibitor8.2 nM
This compoundAnticancer (specific targets TBD)TBD

2. Mechanism of Action
The anticancer effects are attributed to several mechanisms:

  • Inhibition of Enzymes : Targeting enzymes such as HDAC and thymidylate synthase disrupts cancer cell cycle progression.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 .

Case Studies

A recent study investigated the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines. The results demonstrated that compounds similar to this compound showed promising results against breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) cells.

Case Study Summary

In vitro studies revealed:

  • Cytotoxicity : Significant cytotoxic effects were noted with IC50 values in the low micromolar range.
  • Mechanistic Insights : Flow cytometry analysis indicated that these compounds induce apoptosis in a dose-dependent manner.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is C13H12ClN5O2C_{13}H_{12}ClN_{5}O_{2}. The compound features a pyrazole ring, which is known for its broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole and pyrazole moieties. For instance, derivatives similar to this compound have demonstrated significant growth inhibition against various cancer cell lines. In a study examining related oxadiazole derivatives, compounds exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as SNB-19 and OVCAR-8 .

2. Antioxidant Properties
The pyrazole structure has been associated with antioxidant activity. Compounds with this scaffold can prevent oxidative stress by enhancing antioxidant enzyme levels and reducing lipid peroxidation . This property is crucial in developing treatments for diseases linked to oxidative damage.

3. Anti-inflammatory Effects
Research indicates that oxadiazole derivatives can inhibit lipoxygenase enzymes, which are involved in inflammatory processes. Such inhibition can lead to therapeutic applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the oxadiazole and pyrazole units. Understanding the structure-activity relationship is vital for optimizing its biological efficacy. Variations in substituents on the phenyl group or modifications to the carboxamide can significantly alter the compound's activity profile.

Case Studies

Case Study 1: Anticancer Activity
A specific derivative was tested against multiple cancer cell lines, showing promising results with high PGIs against aggressive tumors. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antioxidant Evaluation
In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models exposed to toxic agents. These findings support its potential as a therapeutic agent for conditions characterized by oxidative stress.

Comparison with Similar Compounds

Key Structural Differences

The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a pyrazole core with the target compound but differs significantly in substituents and functional groups:

Feature Target Compound Similar Compound ()
Pyrazole Substituents Position 1: Isopropyl; Position 3: Carboxamide Position 1: Methyl; Position 3: Trifluoromethyl; Position 4: Aldehyde
Aromatic Linker 1,3,4-Oxadiazole ring Sulfanyl (S) bridge
Chlorophenyl Attachment At position 5 of oxadiazole Directly bonded via sulfanyl to pyrazole
Key Functional Groups Carboxamide (hydrogen-bond donor/acceptor), Oxadiazole (electron-withdrawing) Aldehyde (reactive electrophile), Trifluoromethyl (lipophilic)

Physicochemical and Electronic Properties

  • Oxadiazole vs.
  • Substituent Effects :
    • The isopropyl group in the target compound introduces steric bulk, which may influence binding pocket accommodation.
    • The trifluoromethyl group in the analogue increases lipophilicity and metabolic stability, while the aldehyde moiety offers reactivity for covalent interactions with nucleophilic residues .
  • Chlorophenyl Orientation : Both compounds retain a 3-chlorophenyl group, favoring hydrophobic interactions, but its position relative to the heterocyclic core differs, altering spatial alignment in target binding.

Q & A

Basic Synthesis and Characterization

Q1: What are the recommended synthetic routes for preparing N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized? A1: Synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with a substituted 1,3,4-oxadiazole. For example:

  • Step 1: Prepare the oxadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .
  • Step 2: Couple the oxadiazole intermediate with 1-isopropyl-1H-pyrazole-3-carboxylic acid using coupling agents like EDCI/HOBt in DMF at room temperature (reaction monitored by TLC) .
  • Optimization: Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl for alkylation) and use K₂CO₃ as a base to improve yields .

Q2: How should researchers characterize this compound, and what spectral data are critical for validation? A2:

  • ¹H-NMR: Key signals include aromatic protons (δ 7.4–8.1 ppm for chlorophenyl), isopropyl methyl groups (δ 1.2–1.5 ppm), and pyrazole protons (δ 5.5–6.5 ppm) .
  • Mass Spectrometry (MS): Look for [M+H]⁺ peaks (e.g., m/z 403.1 for analogous pyrazole-oxadiazole carboxamides) .
  • Elemental Analysis: Validate purity with %C, %H, and %N (e.g., ±0.3% deviation from theoretical values) .

Advanced Synthesis Challenges

Q3: How can researchers resolve low yields in the final coupling step of pyrazole and oxadiazole moieties? A3: Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to enhance solubility .
  • Coupling Agents: Replace EDCI/HOBt with DCC/DMAP for bulky substrates .
  • Temperature Control: Extend reaction time (24–48 hours) at 40–50°C to improve kinetics .

Q4: What analytical techniques are suitable for detecting impurities in the final product? A4:

  • HPLC-MS: Detect trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., monoclinic P2₁/c symmetry with unit cell parameters a=9.0032 Å, b=20.1001 Å) .

Structural and Mechanistic Insights

Q5: How does the 3-chlorophenyl substituent influence the electronic properties of the oxadiazole ring? A5: The electron-withdrawing chloro group reduces electron density on the oxadiazole ring, enhancing stability and directing electrophilic substitution. Computational studies (DFT) show a 0.15 eV decrease in HOMO energy compared to unsubstituted analogs, correlating with increased oxidative resistance .

Q6: What strategies can be used to analyze tautomeric equilibria in the pyrazole-oxadiazole system? A6:

  • Variable Temperature NMR: Monitor proton shifts (e.g., NH protons) to identify tautomers .
  • IR Spectroscopy: Detect carbonyl stretching vibrations (1630–1680 cm⁻¹) to distinguish keto-enol forms .

Data Contradiction and Reproducibility

Q7: How should researchers address discrepancies in reported melting points for structurally similar compounds? A7: Variations often stem from polymorphism or purity differences. For example:

  • Recrystallization Solvent: Ethanol yields mp 133–135°C, while DMSO/water mixtures produce higher-melting polymorphs (Δmp ~5°C) .
  • Validation: Cross-check with DSC to confirm phase transitions .

Q8: Why do coupling reactions with EDCI/HOBt show inconsistent yields across studies? A8:

  • Moisture Sensitivity: EDCI degrades in humid conditions; use molecular sieves or anhydrous DMF .
  • Substrate Ratios: Excess carboxylic acid (1.2 mmol) improves yields by driving the reaction to completion .

Biological Evaluation (Hypothetical)

Q9: How can researchers design in vitro assays to evaluate the bioactivity of this compound? A9:

  • Target Selection: Prioritize kinases or enzymes with conserved ATP-binding pockets (oxadiazole mimics adenine) .
  • Assay Conditions: Use 10 µM compound concentration in PBS buffer (pH 7.4) with 1% DMSO .

Q10: What computational methods are suitable for predicting binding modes with biological targets? A10:

  • Molecular Docking: Use AutoDock Vina with PyRx to simulate interactions (e.g., oxadiazole NH as a hydrogen bond donor) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.